1-Benzyl-3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Overview
Description
1-Benzyl-3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of ureas and features benzyl groups and a tetrahydroquinoline moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4)
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-Benzyl-3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea has found applications in several scientific research areas:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Benzyl-3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Benzyl-3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can be compared with other similar compounds, such as:
1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea: This compound lacks one of the benzyl groups, leading to different chemical and biological properties.
1-Benzyl-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea: The presence of a methyl group instead of a benzyl group results in distinct reactivity and biological activity.
These comparisons highlight the uniqueness of this compound and its potential for specific applications.
Properties
IUPAC Name |
1-benzyl-3-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c28-23-14-11-20-15-21(26-24(29)25-16-18-7-3-1-4-8-18)12-13-22(20)27(23)17-19-9-5-2-6-10-19/h1-10,12-13,15H,11,14,16-17H2,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPMIZINGUOUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)NCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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